molecular formula C18H16ClN3O4 B2420589 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide CAS No. 941933-98-8

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide

Cat. No.: B2420589
CAS No.: 941933-98-8
M. Wt: 373.79
InChI Key: DUHDIBVQUHTGPV-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a pyrrolidinone moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chloro group to the aromatic ring.

    Amidation: The formation of the benzamide structure.

    Pyrrolidinone Introduction: The attachment of the pyrrolidinone moiety to the aromatic ring.

Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and amine derivatives for amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
  • 5-chloro-N-({(5S)-2-oxo-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl}phenyl)benzamide

Uniqueness

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a nitro group, chloro group, and pyrrolidinone moiety in this particular arrangement is not commonly found in other compounds, making it a valuable subject for research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11-4-5-12(9-16(11)21-8-2-3-17(21)23)20-18(24)14-10-13(22(25)26)6-7-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHDIBVQUHTGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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